molecular formula C6H3ClF3N3 B13679630 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride

Cat. No.: B13679630
M. Wt: 209.55 g/mol
InChI Key: AJKDAUKHFXFHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl and pyrimidinyl groups, which contribute to its reactivity and usefulness in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: It can also participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine may yield an amide, while reaction with an alcohol may produce an ester.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine atoms.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride involves its reactivity with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyrimidinyl group.

    2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxyphenyl group, offering different reactivity and applications.

Uniqueness

2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride is unique due to the presence of the pyrimidinyl group, which can participate in additional interactions and reactions compared to other similar compounds. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties.

Properties

Molecular Formula

C6H3ClF3N3

Molecular Weight

209.55 g/mol

IUPAC Name

2,2,2-trifluoro-N-pyrimidin-2-ylethanimidoyl chloride

InChI

InChI=1S/C6H3ClF3N3/c7-4(6(8,9)10)13-5-11-2-1-3-12-5/h1-3H

InChI Key

AJKDAUKHFXFHRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.